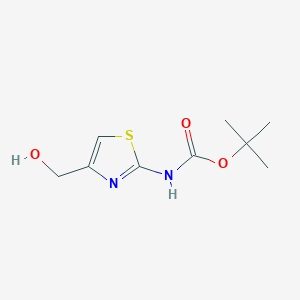










|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14](OCC)=[O:15])[N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].[B-](CC)(CC)CC>C1COCC1.C(=O)=O.C(#N)C>[OH:15][CH2:14][C:12]1[N:13]=[C:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4])[S:10][CH:11]=1 |f:1.2,4.5,^1:19|
|


|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1SC=C(N1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[B-](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[B-](CC)(CC)CC
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
dry ice acetonitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)=O.C(C)#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-45 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at −45° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for an additional 2 h at −45° C
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched at −45° C. by the addition of 50 mL of brine
|
|
Type
|
TEMPERATURE
|
|
Details
|
Upon warming to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by chromatography
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1N=C(SC1)NC(OC(C)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.39 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |